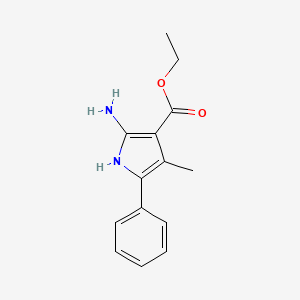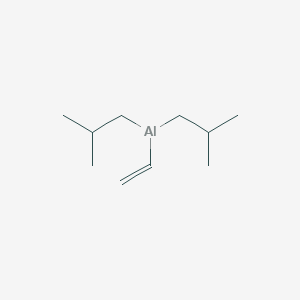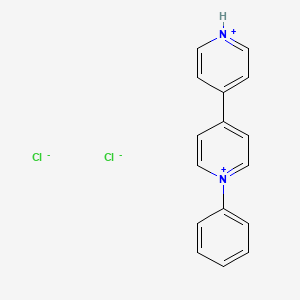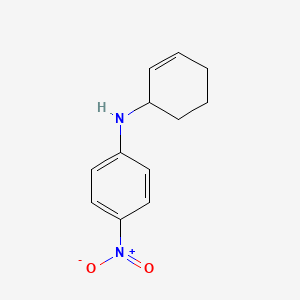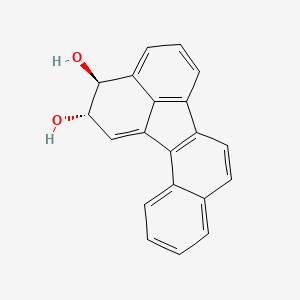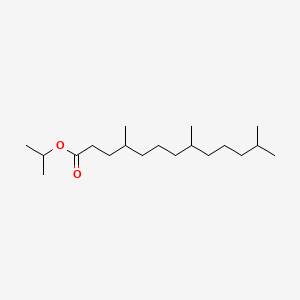
Propan-2-yl 4,8,12-trimethyltridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4,8,12-trimethyltridecanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of isopropanol and 4,8,12-trimethyltridecanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 4,8,12-trimethyltridecanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 4,8,12-trimethyltridecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 4,8,12-trimethyltridecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding isopropanol and 4,8,12-trimethyltridecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester can produce alcohols, although this reaction is less common
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Isopropanol and 4,8,12-trimethyltridecanoic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols
Applications De Recherche Scientifique
Propan-2-yl 4,8,12-trimethyltridecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of propan-2-yl 4,8,12-trimethyltridecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of isopropanol and 4,8,12-trimethyltridecanoic acid. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl tetradecanoate: Another ester with similar structural properties but different chain length.
Propan-2-yl acetate: A simpler ester with a shorter carbon chain.
Propan-2-yl 5-bromothiophene-2-carboxylate: An ester with a different functional group attached to the carboxylate .
Uniqueness
Propan-2-yl 4,8,12-trimethyltridecanoate is unique due to its specific chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
101409-99-8 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
propan-2-yl 4,8,12-trimethyltridecanoate |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)21-16(3)4/h15-18H,7-14H2,1-6H3 |
Clé InChI |
FSSVDPOQVYBAGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


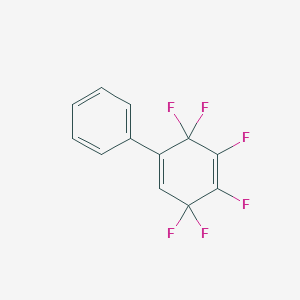
![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)
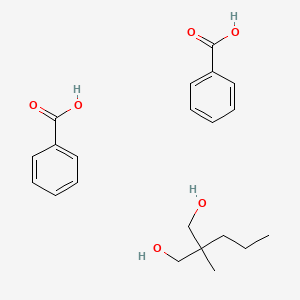
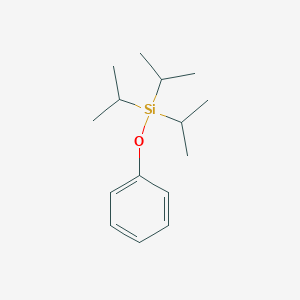
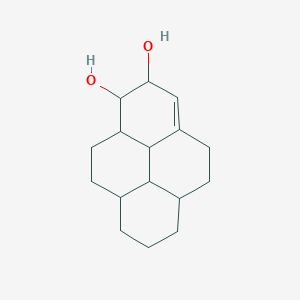
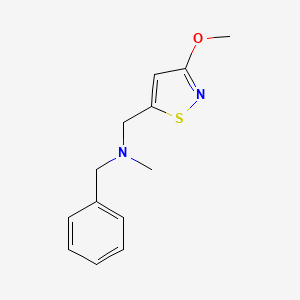
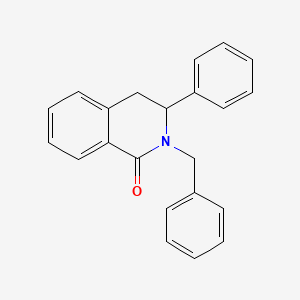
![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
